![molecular formula C8H8N2O3 B2901458 Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate CAS No. 72030-75-2](/img/structure/B2901458.png)
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is an organic compound commonly used in scientific research. It is a versatile molecule that has been used in various applications, including drug development, chemical synthesis, and material science.
Mechanism of Action
The mechanism of action of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is not fully understood. However, it is known to react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity has been exploited in the development of inhibitors of protein kinases and proteases, which are important targets for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. It is also known to be stable under physiological conditions, making it a useful tool for studying biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate in lab experiments include its versatility, stability, and reactivity towards nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its reactivity towards nucleophiles can also be a limitation, as it may react with unintended targets in biological systems. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
For the use of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate include the development of more potent and selective inhibitors of protein kinases and proteases, the synthesis of materials with unique optical and electronic properties, and further studies on its mechanism of action.
Synthesis Methods
The synthesis of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with potassium cyanate and sodium hydride. The reaction takes place in dimethylformamide (DMF) at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has been used in various scientific research applications. It is commonly used as a building block in the synthesis of biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of fluorescent probes for imaging biological systems. Additionally, it has been used as a reagent in the synthesis of materials with unique optical and electronic properties.
properties
IUPAC Name |
ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-3-12-8(11)7-6(4-9-2)13-5-10-7/h5H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAZVWALMTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.